
Triethylammonium dimethyldithiocarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triethylammonium dimethyldithiocarbamate: is an organosulfur compound belonging to the dithiocarbamate family. Dithiocarbamates are characterized by the presence of sulfur atoms replacing oxygen atoms in carbamate analogues. These compounds are widely used in various applications, including agriculture, medicine, and industry, due to their strong metal-binding properties and broad-spectrum activity against pathogens .
Preparation Methods
Synthetic Routes and Reaction Conditions: Triethylammonium dimethyldithiocarbamate is synthesized by reacting primary or secondary amines with carbon disulfide under alkaline conditions. The reaction typically involves the following steps:
- Dissolving triethylamine in an appropriate solvent.
- Adding carbon disulfide to the solution.
- Stirring the mixture under alkaline conditions to facilitate the formation of the dithiocarbamate salt .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors to enhance the efficiency of carbon dioxide absorption and reduce waste emissions .
Chemical Reactions Analysis
Types of Reactions: Triethylammonium dimethyldithiocarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides or other sulfur-containing products.
Reduction: Reduction reactions can convert the compound back to its amine and carbon disulfide components.
Substitution: The compound can participate in substitution reactions where the dithiocarbamate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various nucleophiles can be used under mild conditions to achieve substitution reactions.
Major Products:
Oxidation: Disulfides and other sulfur-containing compounds.
Reduction: Amine and carbon disulfide.
Substitution: Compounds with different functional groups replacing the dithiocarbamate group.
Scientific Research Applications
Chemistry: Triethylammonium dimethyldithiocarbamate is used as a ligand in coordination chemistry to form stable complexes with transition metals.
Biology and Medicine: In biological and medical research, the compound is explored for its antimicrobial and anticancer properties. It has shown effectiveness against various pathogens and cancer cell lines, making it a potential candidate for drug development .
Industry: The compound is used in the synthesis of other useful compounds and as a stabilizer in the production of rubber and plastics. Its strong metal-binding properties make it valuable in industrial processes .
Mechanism of Action
The mechanism of action of triethylammonium dimethyldithiocarbamate involves its strong metal-binding capacity. The compound acts as an enzyme inhibitor by binding to catalytic and regulatory thiol groups of cytoplasm constituents. This inhibition disrupts essential cellular processes, leading to the antimicrobial and anticancer effects observed in research studies .
Comparison with Similar Compounds
- Sodium N-ethyl-N-phenyldithiocarbamate
- Copper dithiocarbamate complexes
- N,N-dimethyldithiocarbamate derivatives
Comparison: Triethylammonium dimethyldithiocarbamate is unique due to its specific structure and strong metal-binding properties. Compared to other dithiocarbamates, it exhibits a broader spectrum of activity and higher stability in various applications. Its effectiveness in forming stable complexes with transition metals and its potential in drug development highlight its uniqueness among similar compounds .
Properties
CAS No. |
65859-44-1 |
|---|---|
Molecular Formula |
C9H22N2S2 |
Molecular Weight |
222.4 g/mol |
IUPAC Name |
N,N-dimethylcarbamodithioate;triethylazanium |
InChI |
InChI=1S/C6H15N.C3H7NS2/c1-4-7(5-2)6-3;1-4(2)3(5)6/h4-6H2,1-3H3;1-2H3,(H,5,6) |
InChI Key |
BKJCFLUMYJMIHC-UHFFFAOYSA-N |
Canonical SMILES |
CC[NH+](CC)CC.CN(C)C(=S)[S-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Triethoxy[(1-methyl-2-propenyl)oxy]-phosphoranyl](/img/structure/B13768615.png)
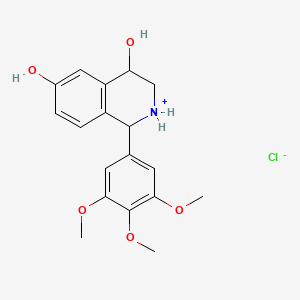

![N-(2-{[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}phenyl)formamide](/img/structure/B13768632.png)

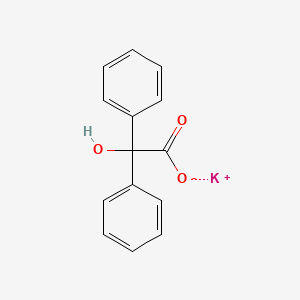
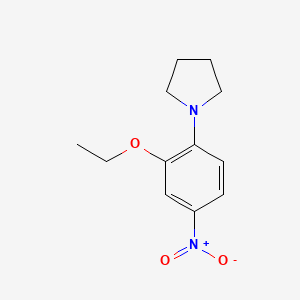
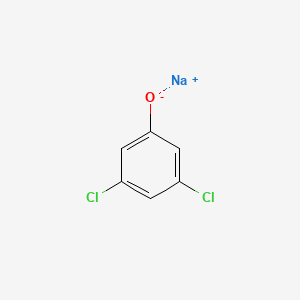
![n-[(2-Ethoxyphenyl)carbamoyl]octadecanamide](/img/structure/B13768690.png)
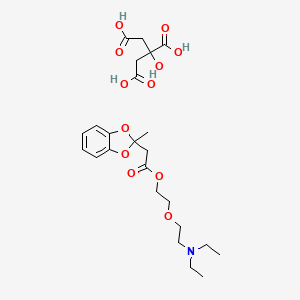
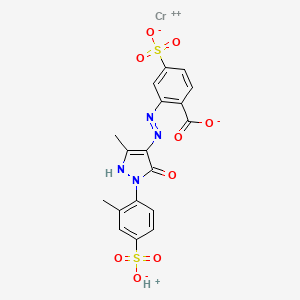
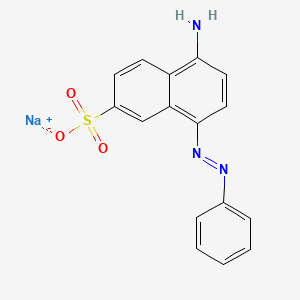
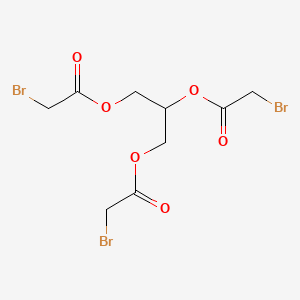
![[(2R,3S,4S,5R,6R)-4,5-diacetyloxy-6-methoxy-2-(trityloxymethyl)oxan-3-yl] acetate](/img/structure/B13768703.png)
